molecular formula C14H15F3N2O B12294854 (R)-9-ethyl-1,3,4,10b-tetrahydro-7-trifluoromethylpyrazino-[2,1-a]isoindol-6(2H)-one CAS No. 850033-84-0

(R)-9-ethyl-1,3,4,10b-tetrahydro-7-trifluoromethylpyrazino-[2,1-a]isoindol-6(2H)-one

Cat. No.: B12294854
CAS No.: 850033-84-0
M. Wt: 284.28 g/mol
InChI Key: AZBGLEQDAYJKBP-NSHDSACASA-N
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Description

Its discovery emerged from efforts to address the adverse effects of historical therapies like fenfluramine, which caused valvulopathy due to off-target 5-HT2B receptor activation . Compound 58 exhibits >300-fold functional selectivity for 5-HT2C over 5-HT2B and >70-fold selectivity over 5-HT2A in humans, minimizing risks of cardiovascular or hallucinogenic side effects . Preclinical studies demonstrated its oral efficacy in reducing acute food intake and body weight gain in rat models, effects reversible by 5-HT2C antagonists . Structural optimization of the pyrazinoisoindolone core, including the (R)-ethyl group at position 9 and trifluoromethyl substitution at position 7, underpins its pharmacological profile .

Properties

CAS No.

850033-84-0

Molecular Formula

C14H15F3N2O

Molecular Weight

284.28 g/mol

IUPAC Name

(10bR)-9-ethyl-7-(trifluoromethyl)-2,3,4,10b-tetrahydro-1H-pyrazino[1,2-b]isoindol-6-one

InChI

InChI=1S/C14H15F3N2O/c1-2-8-5-9-11-7-18-3-4-19(11)13(20)12(9)10(6-8)14(15,16)17/h5-6,11,18H,2-4,7H2,1H3/t11-/m0/s1

InChI Key

AZBGLEQDAYJKBP-NSHDSACASA-N

Isomeric SMILES

CCC1=CC2=C(C(=C1)C(F)(F)F)C(=O)N3[C@H]2CNCC3

Canonical SMILES

CCC1=CC2=C(C(=C1)C(F)(F)F)C(=O)N3C2CNCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-9-ethyl-1,3,4,10b-tetrahydro-7-trifluoromethylpyrazino-[2,1-a]isoindol-6(2H)-one typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and consistency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

®-9-ethyl-1,3,4,10b-tetrahydro-7-trifluoromethylpyrazino-[2,1-a]isoindol-6(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, ®-9-ethyl-1,3,4,10b-tetrahydro-7-trifluoromethylpyrazino-[2,1-a]isoindol-6(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development and other therapeutic applications .

Medicine

In medicine, ®-9-ethyl-1,3,4,10b-tetrahydro-7-trifluoromethylpyrazino-[2,1-a]isoindol-6(2H)-one is investigated for its potential to treat various diseases. Its unique structure and properties may offer advantages over existing treatments .

Industry

In the industrial sector, this compound can be used in the development of new materials and products. Its chemical stability and reactivity make it suitable for various applications, including the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of ®-9-ethyl-1,3,4,10b-tetrahydro-7-trifluoromethylpyrazino-[2,1-a]isoindol-6(2H)-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Selectivity Profiles Across 5-HT2 Receptor Subtypes

A critical advantage of compound 58 over earlier serotonergic agents is its receptor selectivity. The table below contrasts its binding and functional selectivity with fenfluramine, norfenfluramine, and lorcaserin:

Compound 5-HT2C EC50 (nM) 5-HT2A EC50 (nM) 5-HT2B EC50 (nM) Selectivity Ratios (2C:2A:2B)
58 (Current) 13 930 4,000 1:72:308
Fenfluramine 1,200* 3,500* 800* 1:2.9:0.7
Norfenfluramine 50* 300* 20* 1:6:0.4
Lorcaserin (Withdrawn) 15 92 681 1:6:45

*Data for fenfluramine/norfenfluramine based on functional assays ; 58 and lorcaserin data from .

  • Fenfluramine/Norfenfluramine: These non-selective 5-HT2B/2C agonists caused valvular heart disease via 5-HT2B-mediated fibroblast mitogenesis . Norfenfluramine’s high 5-HT2B potency (EC50 = 20 nM) explains the cardiopathy risk, absent in compound 58 due to its 4,000 nM EC50 at 5-HT2B .
  • Lorcaserin: Though selective over 5-HT2B (45-fold), lorcaserin’s 6-fold lower 5-HT2A selectivity than 58 may contribute to adverse CNS effects. Its withdrawal in 2020 due to carcinogenicity in rodents highlights the importance of compound 58’s optimized toxicological profile .

Structural Determinants of Selectivity

Compound 58 ’s selectivity arises from unique interactions with 5-HT2 receptors:

  • Ethyl Group at Position 9 : The (R)-ethyl group sterically clashes with Ser242 (position 5.46) in the human 5-HT2A receptor, reducing binding affinity. In rats, where 5-HT2A has Ala242, this group allows stronger binding, explaining species-specific blood pressure increases .
  • Trifluoromethyl at Position 7 : Enhances 5-HT2C affinity and metabolic stability, distinguishing it from earlier isoindolone derivatives lacking halogen substitutions .

Species-Dependent Pharmacology

Unlike lorcaserin or fenfluramine, compound 58 exhibits marked species differences in 5-HT2A activity. In rats, it increases blood pressure via 5-HT2A activation (EC50 = 130 nM), reversed by ketanserin (a 5-HT2A antagonist). Human 5-HT2A, however, requires 930 nM for activation due to Ser242 . This underscores the need for cross-species receptor profiling during toxicological evaluation.

Functional Outcomes in Preclinical Models

Metric 58 (4-day rat model) Fenfluramine (4-day rat model) Lorcaserin (12-week rodent model)
Food Intake Reduction 30–50% 40–60% 20–30%
Body Weight Loss 5–7% 8–10% 4–6%
Adverse Effects None (at therapeutic doses) Valvulopathy, pulmonary hypertension CNS disturbances, carcinogenicity

Biological Activity

(R)-9-ethyl-1,3,4,10b-tetrahydro-7-trifluoromethylpyrazino-[2,1-a]isoindol-6(2H)-one is a compound of interest due to its significant biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of isoindole derivatives characterized by a fused bicyclic structure. Its molecular formula is C13H13F3N2OC_{13}H_{13}F_3N_2O, and it features a trifluoromethyl group that enhances its biological activity. The stereochemistry at the 9-position is crucial for its receptor binding affinity.

5-HT Receptor Agonism

(R)-9-ethyl-1,3,4,10b-tetrahydro-7-trifluoromethylpyrazino-[2,1-a]isoindol-6(2H)-one has been identified as a potent agonist at the serotonin 5-HT2C receptor. Research indicates that it exhibits high affinity for this receptor, correlating with its efficacy in various biological assays .

Anticonvulsant Properties

In studies evaluating anticonvulsant activity, this compound demonstrated significant efficacy in reducing seizure activity in animal models. The mechanism appears to involve modulation of neurotransmitter release through 5-HT receptor pathways .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory assays. It inhibits cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. Selectivity towards COX-2 suggests potential for treating inflammatory conditions with reduced gastrointestinal side effects compared to traditional NSAIDs .

In Vitro Studies

A series of in vitro studies have explored the binding affinity and selectivity of (R)-9-ethyl-1,3,4,10b-tetrahydro-7-trifluoromethylpyrazino-[2,1-a]isoindol-6(2H)-one towards various receptors. The results are summarized in Table 1.

Receptor Binding Affinity (Ki) Activity
5-HT2C12 nMAgonist
COX-180 µMInhibitor
COX-225 µMInhibitor

Table 1: Binding affinities and activities of (R)-9-ethyl-1,3,4,10b-tetrahydro-7-trifluoromethylpyrazino-[2,1-a]isoindol-6(2H)-one.

Animal Studies

In vivo studies have corroborated the compound's anticonvulsant and anti-inflammatory effects. For instance, in a model of induced seizures, doses of the compound significantly reduced seizure frequency compared to control groups . Furthermore, its anti-inflammatory effects were demonstrated through reduced paw edema in carrageenan-induced inflammation models.

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